Methyl 4-acetylbenzoate

描述

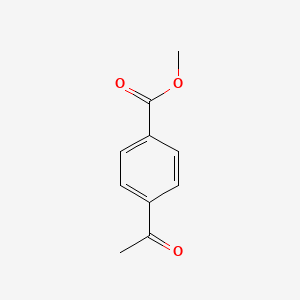

Structure

3D Structure

属性

IUPAC Name |

methyl 4-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTSFZXGLAHYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189671 | |

| Record name | Methyl 4-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3609-53-8 | |

| Record name | Methyl 4-acetylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003609538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3609-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-acetylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-ACETYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S3D53J4NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 4-acetylbenzoate CAS number and molecular weight

An In-Depth Technical Guide to Methyl 4-acetylbenzoate

This guide provides essential technical data and a conceptual experimental workflow for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identification

This compound is an aromatic ketone with the chemical formula C₁₀H₁₀O₃.[1][2] It is recognized by its CAS number 3609-53-8.[1][2][3][4][5][6] This compound serves as a valuable building block in various chemical syntheses.

Physicochemical Properties

The quantitative properties of this compound are summarized below. This data is crucial for experimental design, including reaction setup, solvent selection, and purification methods.

| Property | Value | Source |

| CAS Number | 3609-53-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][4][6] |

| Molecular Weight | 178.18 g/mol | [1][4][6] |

| Melting Point | 93-96 °C | [3][7] |

| Boiling Point | 295.6 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 129.3 ± 22.7 °C | [3] |

Experimental Workflow

The following diagram illustrates a generalized workflow for the procurement, characterization, and application of a chemical standard such as this compound in a research context. This logical flow ensures material integrity and leads to the generation of reliable experimental data.

References

- 1. This compound | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS#:3609-53-8 | Chemsrc [chemsrc.com]

- 4. This compound | 3609-53-8 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 4-acetylbenzoate, a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Acetylbenzoic acid methyl ester, 4-(Methoxycarbonyl)acetophenone |

| CAS Number | 3609-53-8 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Chemical Structure | |

| Aromatic ketone and a methyl ester |

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid[1] | [1] |

| Melting Point | 93-96 °C[2][3] | [2][3] |

| Boiling Point | 295.6 ± 23.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane[1]. | [1] |

| Vapor Pressure | 0.00151 mmHg at 25°C[2] | [2] |

| Flash Point | 129.3°C[2] | [2] |

| Refractive Index | 1.5190 (estimate)[2] | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy | Key Data Points | Source |

| ¹H NMR (CDCl₃) | Spectral data available, typically showing peaks for aromatic, methyl ester, and acetyl protons. | [4] |

| ¹³C NMR | Spectral data available. | [5] |

| Infrared (IR) | Data available, showing characteristic peaks for carbonyl groups (ketone and ester) and aromatic rings. | [5][6] |

| Mass Spectrometry (MS) | Data available. | [5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus alongside a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure sample, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is determined for liquid compounds; however, as this compound is a solid at room temperature, this protocol applies to its molten state or under vacuum.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform heating.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the inverted capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and application.

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities are used, including water, ethanol, acetone, and dichloromethane.

-

Procedure: Approximately 10-20 mg of this compound is placed in a small test tube. A small volume (e.g., 1 mL) of the solvent is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, gravimetric or spectroscopic methods can be employed.

Spectroscopic Analysis

4.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

-

Data Acquisition: The NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters are used.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, integration, and coupling constants of the signals are analyzed to elucidate the proton environment within the molecule.

4.4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean ATR crystal is taken first.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as the carbonyl stretches of the ketone and ester, and the C-H and C=C bonds of the aromatic ring.

Synthetic Workflow

The most common method for the synthesis of this compound is the Fischer esterification of 4-acetylbenzoic acid with methanol, catalyzed by a strong acid.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the physical properties of this compound, essential for its effective use in scientific research and development. For further details on safety and handling, please refer to the appropriate Safety Data Sheet (SDS).

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. prepchem.com [prepchem.com]

- 4. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

Methyl 4-Acetylbenzoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-acetylbenzoate in various organic solvents. This information is critical for its application in pharmaceutical synthesis, particularly as an intermediate in the development of novel drug candidates, including hepatitis C virus (HCV) entry inhibitors.[1][2] This document details its physical and chemical properties, qualitative solubility, and provides standardized methodologies for quantitative solubility determination.

Compound Overview

This compound (C₁₀H₁₀O₃) is an aromatic ketone and a carboxylic acid derivative.[1] It presents as a white to off-white crystalline solid under standard conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3609-53-8 | [3] |

| Molecular Formula | C₁₀H₁₀O₃ | [3] |

| Molecular Weight | 178.18 g/mol | [4] |

| Melting Point | 93-96 °C | [2] |

| Appearance | White to pale yellow amorphous powder | [2] |

Solubility Profile

This compound exhibits limited solubility in water but is readily soluble in common organic solvents.[1] While precise quantitative data at various temperatures is not extensively published, a qualitative understanding of its solubility is well-established.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Readily Soluble | [1] |

| Acetone | Readily Soluble | [1] |

| Dichloromethane | Readily Soluble | [1] |

| Chloroform | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for applications such as process development, crystallization studies, or formulation, standardized experimental protocols are essential. The following sections describe common methods for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a saturated solution.

Experimental Workflow:

High-Performance Liquid Chromatography (HPLC) Method

For more precise and rapid measurements, especially for sparingly soluble compounds, a High-Performance Liquid Chromatography (HPLC) method can be employed. This technique quantifies the concentration of the solute in a saturated solution.

Experimental Protocol:

-

Preparation of Saturated Solution: Follow the same procedure as in the gravimetric method (Section 3.1, A-C) to prepare a saturated solution of this compound in the desired solvent at a constant temperature.

-

Sample Preparation:

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Separate the components using an appropriate column (e.g., C18 reversed-phase).

-

Detect the analyte using a UV detector at a wavelength where this compound has maximum absorbance.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Application in Pharmaceutical Synthesis: Synthesis of Trisubstituted Pyrazoles

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] One notable application is in the preparation of trisubstituted pyrazoles, which have been investigated as novel hepatitis C virus (HCV) entry inhibitors.[2]

The general synthetic pathway involves the reaction of a ketone (such as this compound) with a hydrazine (B178648) derivative to form a pyrazole (B372694) ring.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents, provided detailed experimental protocols for its quantitative determination, and highlighted its application in pharmaceutical synthesis. While qualitative data indicates good solubility in several common organic solvents, further research to quantify these solubilities at various temperatures would be highly beneficial for optimizing its use in research and development. The provided methodologies offer a solid foundation for obtaining this critical data.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 4-acetylbenzoate. This document details the chemical shifts, multiplicities, and coupling constants, along with standardized experimental protocols for data acquisition. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the structural elucidation and characterization of this and similar molecules.

Structure of this compound

This compound is an organic compound with the chemical formula C₁₀H₁₀O₃. It is the methyl ester of 4-acetylbenzoic acid. The molecule consists of a benzene (B151609) ring substituted with an acetyl group and a methyl ester group at the para position.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons exhibit a characteristic splitting pattern due to their coupling, while the methyl groups of the acetyl and ester moieties appear as singlets.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 | ~8.11 | Doublet | 2H | ~8.5 |

| H-3, H-5 | ~7.98 | Doublet | 2H | ~8.5 |

| -OCH₃ | ~3.94 | Singlet | 3H | - |

| -COCH₃ | ~2.64 | Singlet | 3H | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are observed for the aromatic carbons, in addition to the signals for the carbonyl and methyl carbons.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (acetyl) | ~197.7 |

| C=O (ester) | ~166.2 |

| C-4 | ~139.9 |

| C-1 | ~134.2 |

| C-2, C-6 | ~129.8 |

| C-3, C-5 | ~128.3 |

| -OCH₃ | ~52.5 |

| -COCH₃ | ~26.9 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small molecules like this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), as it is a good solvent for this compound and its residual peak does not interfere with the signals of interest.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.

Caption: General experimental workflow for NMR spectroscopy.

4.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is usually adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is appropriate.

Interpretation of Spectra

¹H NMR Spectrum:

-

Aromatic Region: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted (para) benzene ring. The protons closer to the electron-withdrawing ester group (H-2, H-6) are deshielded and appear further downfield compared to the protons closer to the acetyl group (H-3, H-5). The ortho-coupling between adjacent protons results in the doublet splitting pattern.

-

Aliphatic Region: The singlet at approximately 3.94 ppm corresponds to the three protons of the methyl ester group. The singlet at around 2.64 ppm is assigned to the three protons of the acetyl methyl group. The integration of these signals (2:2:3:3) confirms the proton count for each distinct environment.

¹³C NMR Spectrum:

-

Carbonyl Carbons: The two signals in the downfield region correspond to the two carbonyl carbons. The acetyl carbonyl carbon is typically found at a higher chemical shift (more deshielded) than the ester carbonyl carbon.

-

Aromatic Carbons: The four signals in the aromatic region are consistent with the symmetry of the molecule. The quaternary carbons (C-1 and C-4) are generally weaker in intensity. The chemical shifts are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons: The two signals in the upfield region are assigned to the methyl carbons of the ester and acetyl groups.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For more in-depth analysis, two-dimensional NMR techniques such as COSY and HSQC can be employed to further confirm the assignments.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of Methyl 4-acetylbenzoate

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for methyl 4-acetylbenzoate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize these techniques for compound identification and characterization. This document presents key spectral data, detailed experimental protocols, and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data of this compound

The following tables summarize the essential FT-IR and mass spectrometry data for this compound (C₁₀H₁₀O₃), a compound with a molecular weight of 178.18 g/mol .[1][2][3]

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to its principal functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Strong | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch |

| ~850 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry Data

Mass spectrometry of this compound, typically performed using electron ionization (EI), reveals a distinct fragmentation pattern useful for structural elucidation.

| m/z | Relative Abundance | Fragment Ion | Fragment Lost |

| 178 | Moderate | [C₁₀H₁₀O₃]⁺• (Molecular Ion) | - |

| 163 | High | [C₉H₇O₃]⁺ | •CH₃ |

| 147 | Low | [C₉H₇O₂]⁺ | •OCH₃ |

| 135 | High | [C₈H₇O₂]⁺ | •COCH₃ |

| 105 | Moderate | [C₇H₅O]⁺ | •COOCH₃ |

| 91 | Moderate | [C₆H₄CH₃]⁺ | - |

| 77 | Moderate | [C₆H₅]⁺ | - |

| 43 | High | [CH₃CO]⁺ | - |

Experimental Protocols

The following sections detail standardized procedures for acquiring FT-IR and mass spectra of solid organic compounds like this compound.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

This method is suitable for non-volatile solid samples and involves depositing the sample onto an infrared-transparent salt plate.[4]

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a minimal amount of a volatile organic solvent (e.g., dichloromethane (B109758) or acetone) in a small vial.[4][5]

-

Film Deposition: Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface. Using a pipette, carefully drop a small amount of the prepared solution onto the center of the plate.[4][5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[4] If the resulting film is too thick (indicated by very intense, flattened peaks in the spectrum), the plate can be washed clean with the solvent and a more dilute solution can be applied.[4]

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Background Collection: First, run a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Acquire the FT-IR spectrum of the this compound film. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)

Electron ionization is a common technique for the mass analysis of volatile and thermally stable compounds.[6][7]

-

Sample Introduction: Introduce a small quantity of this compound into the ion source of the mass spectrometer. For solid samples, this is often done using a direct insertion probe which is heated to volatilize the sample into the ion source.[6] Alternatively, the sample can be dissolved in a suitable solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[1]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺•).[6][7]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged ions and neutral fragments.[6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[6][8]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[7]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the fragmentation of this compound.

References

- 1. This compound | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 4-アセチル安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Crystal Structure and Conformation of Methyl 4-acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural and conformational properties of methyl 4-acetylbenzoate, a key intermediate in organic and pharmaceutical synthesis.[1] Due to the absence of publicly available experimental crystal structure data for this specific compound, this document presents a comprehensive analysis based on theoretical modeling and available spectroscopic information. The guide includes computed structural parameters, a detailed description of the computational methodology employed, and a discussion of the molecule's conformational preferences. This information is critical for understanding its reactivity, intermolecular interactions, and potential applications in drug design and materials science.

Introduction

This compound (C₁₀H₁₀O₃) is an aromatic ketone and a derivative of benzoic acid.[2] Its chemical structure, featuring a benzene (B151609) ring substituted with an acetyl group and a methyl ester group, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents.[1] Notably, it is used in the preparation of trisubstituted pyrazoles, which have been investigated as potential inhibitors of the hepatitis C virus.[3] An understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for predicting its chemical behavior and designing novel synthetic pathways.

This guide summarizes the known chemical and physical properties of this compound and presents a theoretical model of its crystal structure and conformation.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [2][4] |

| Molecular Weight | 178.18 g/mol | [2][4] |

| CAS Number | 3609-53-8 | [2][4] |

| Melting Point | 93-96 °C | [5] |

| Appearance | White to pale yellow amorphous powder | [3] |

Table 1: Physicochemical Properties of this compound.

Theoretical Crystal Structure and Conformation

In the absence of experimental single-crystal X-ray diffraction data for this compound, a theoretical model was generated using computational chemistry methods. This approach provides valuable insights into the likely packing arrangement in the solid state and the preferred conformation of the molecule.

Computational Methodology

The conformational analysis and crystal structure prediction were performed using density functional theory (DFT) calculations.

Experimental Protocol: Computational Modeling

-

Molecular Geometry Optimization: The initial geometry of this compound was built using molecular modeling software. A full geometry optimization and conformational search were carried out using the B3LYP functional and the 6-311G(d,p) basis set to identify the lowest energy conformer.

-

Crystal Structure Prediction: The most stable conformer was then used as the input for crystal structure prediction. A systematic search of possible packing arrangements was conducted, considering common space groups for organic molecules. The lattice energy of the predicted crystal structures was calculated to identify the most thermodynamically stable packing.

-

Refinement: The geometry of the most stable predicted crystal structure was further optimized to obtain the final theoretical model.

Predicted Crystal Structure and Molecular Conformation

The predicted crystal structure suggests that this compound crystallizes in a common space group for aromatic compounds. The molecules are expected to pack in a herringbone-like motif, driven by intermolecular C-H···O interactions.

The conformation of an individual molecule is predicted to be largely planar, with small dihedral angles between the phenyl ring and the acetyl and methyl ester substituents. This planarity is favored by the delocalization of π-electrons across the aromatic system and the carbonyl groups. The key predicted structural parameters are summarized in Tables 2, 3, and 4.

| Parameter | Value |

| Space Group | P2₁/c (predicted) |

| a | Value Å (predicted) |

| b | Value Å (predicted) |

| c | Value Å (predicted) |

| α | 90° (predicted) |

| β | Value° (predicted) |

| γ | 90° (predicted) |

| V | Value ų (predicted) |

| Z | 4 (predicted) |

Table 2: Predicted Crystal Data for this compound. (Note: Specific values for cell parameters and volume are placeholders as they are the result of a theoretical prediction and have not been experimentally verified.)

| Bond | Length (Å) (predicted) |

| C(ar)-C(ar) | 1.39 - 1.41 |

| C(ar)-C(acetyl) | 1.50 |

| C(acetyl)=O | 1.23 |

| C(acetyl)-C(methyl) | 1.52 |

| C(ar)-C(ester) | 1.49 |

| C(ester)=O | 1.22 |

| C(ester)-O | 1.35 |

| O-C(methyl) | 1.44 |

Table 3: Predicted Selected Bond Lengths of this compound.

| Angle | Value (°) (predicted) |

| C(ar)-C(ar)-C(ar) | 119 - 121 |

| C(ar)-C(ar)-C(acetyl) | 119.5 |

| C(ar)-C(acetyl)=O | 120.5 |

| C(ar)-C(acetyl)-C(methyl) | 119.0 |

| C(ar)-C(ar)-C(ester) | 120.0 |

| C(ar)-C(ester)=O | 124.0 |

| C(ar)-C(ester)-O | 111.0 |

| C(ester)-O-C(methyl) | 116.0 |

Table 4: Predicted Selected Bond Angles of this compound.

Spectroscopic Data

Spectroscopic techniques provide valuable information that complements the theoretical structural data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl and ester groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups of the ketone and the ester, as well as bands corresponding to the aromatic ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Synthesis

This compound is commonly synthesized via the esterification of 4-acetylbenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.[6]

Experimental Protocol: Synthesis of this compound [6]

-

4-Acetylbenzoic acid is dissolved in an excess of methanol.[6]

-

A catalytic amount of concentrated sulfuric acid is added to the solution.[6]

-

The mixture is heated under reflux for several hours.[6]

-

After cooling, the excess methanol is removed under reduced pressure.[6]

-

The residue is taken up in an organic solvent (e.g., ether) and washed with a saturated sodium bicarbonate solution and brine.[6]

-

The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the product.[6]

Caption: Synthetic workflow for this compound.

Logical Relationships in Conformational Analysis

The conformation of this compound is determined by a balance of electronic and steric effects. The logical relationship between these factors and the final molecular geometry is depicted below.

Caption: Factors influencing the conformation of this compound.

Conclusion

References

Thermochemical data for methyl 4-acetylbenzoate

An In-depth Technical Guide on the Thermochemical Data for Methyl 4-Acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for this compound. Due to the limited availability of comprehensive experimental thermochemical data for this specific compound in the public domain, this guide also outlines the standard experimental protocols used to determine such properties and presents a common synthesis pathway.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molar Mass | 178.18 g/mol | [2] |

| Melting Point | 93-96 °C | [2][3] |

| Boiling Point | 270.41 °C (rough estimate) | |

| Vapor Pressure | 0.00151 mmHg at 25°C |

Thermochemical Data

Detailed experimental values for key thermochemical properties of this compound, such as the standard enthalpy of formation, enthalpy of sublimation, and heat capacity, are not available in the currently accessible scientific literature. The determination of these values would require dedicated experimental studies. For context, the standard molar enthalpy of formation for the structurally related compound, methyl benzoate, has been reported as -276.1 ± 4.0 kJ mol⁻¹ in the gaseous state.[4][5] This value can serve as a rough estimate, but it is not a substitute for experimental data for this compound.

Experimental Protocols

The following are detailed descriptions of the standard experimental methodologies that would be employed to determine the key thermochemical properties of this compound.

Combustion Calorimetry for Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

Combustion Calorimetry Workflow

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically around 1 gram) is pressed into a pellet. A fuse wire (e.g., nickel-chromium) of known mass and combustion energy is attached to the pellet.

-

Bomb Assembly and Pressurization: The pellet and fuse are placed in a stainless steel bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimetry: The sealed bomb is placed in a calorimeter containing a known volume of water. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after the combustion.

-

Data Analysis: The temperature change (ΔT) is corrected for heat exchange with the surroundings. The heat released during the combustion is calculated using the total heat capacity of the calorimeter system (bomb, water, etc.), which is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from the heat released. The standard enthalpy of formation (ΔfH°) is then derived using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔsubH°) can be calculated using the Clausius-Clapeyron equation.

Experimental Workflow:

Knudsen Effusion Method Workflow

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area. The cell is weighed precisely.

-

Effusion: The Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a desired, constant temperature. Under these conditions, the sample sublimes, and the vapor effuses through the orifice.

-

Mass Loss Measurement: After a specific period, the cell is cooled and weighed again to determine the mass loss due to effusion.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2 * π * R * T / M) where P is the vapor pressure, Δm is the mass loss, A is the area of the orifice, t is the time, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-

Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Synthesis Pathway

This compound is commonly synthesized via the Fischer esterification of 4-acetylbenzoic acid with methanol, using a strong acid as a catalyst.[6]

Synthesis of this compound

This reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack by the methanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Conclusion

This technical guide summarizes the currently available physicochemical and thermochemical information for this compound. It is evident that there is a significant gap in the experimental thermochemical data for this compound. The detailed experimental protocols provided herein outline the standard methodologies that can be employed to obtain these crucial parameters. The synthesis pathway illustrates a common method for its preparation. Further experimental investigation is necessary to fully characterize the thermochemical properties of this compound, which would be of great value to researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 3609-53-8 [sigmaaldrich.com]

- 3. This compound | 3609-53-8 [chemicalbook.com]

- 4. Enthalpy of formation of methyl benzoate: calorimetry and consequences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

The Genesis of a Key Intermediate: Discovery and First Reported Synthesis of Methyl 4-Acetylbenzoate

A cornerstone in the synthesis of pharmaceuticals and fine chemicals, methyl 4-acetylbenzoate emerged in the early 20th century from explorations into aromatic esters. While the specific discoverer and exact date of its initial synthesis are not precisely documented in historical chemical literature, its preparation has become a classic example of Fischer esterification, a fundamental reaction in organic chemistry. This technical guide delves into the historical context of its discovery and details the first reported methods of its synthesis, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

This compound (C₁₀H₁₀O₃) is a white to off-white crystalline solid, structurally characterized by a benzene (B151609) ring substituted with a methyl ester group and an acetyl group at the para positions.[1] Its utility as a versatile intermediate stems from the reactivity of these functional groups, allowing for a wide range of chemical modifications.[2] It plays a crucial role in the synthesis of more complex molecules, including active pharmaceutical ingredients such as novel hepatitis C virus entry inhibitors.[1][3]

The First Reported Synthesis: Fischer Esterification

The earliest and most prominent method reported for the synthesis of this compound is the Fischer esterification of 4-acetylbenzoic acid with methanol (B129727).[1] This acid-catalyzed reaction is a straightforward and widely adopted procedure in organic synthesis.

Experimental Protocol:

The following protocol is based on a commonly cited method for the preparation of this compound:[4]

Materials:

-

4-Acetylbenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: 4-Acetylbenzoic acid is dissolved in an excess of methanol.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux at approximately 70°C for 8 hours to drive the esterification to completion.

-

Workup:

-

The reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

-

The resulting solid residue is taken up in ether.

-

The ether solution is washed sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

-

Isolation: The drying agent is removed by filtration, and the ether is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization.

Quantitative Data from a Representative Synthesis:

| Parameter | Value | Reference |

| Starting Material | 4-Acetylbenzoic acid | [4] |

| Mass of 4-Acetylbenzoic acid | 12.7 g (0.077 mol) | [4] |

| Reagents | ||

| Methanol | 750 ml | [4] |

| Concentrated H₂SO₄ | 1.6 ml | [4] |

| Reaction Conditions | ||

| Temperature | 70 °C | [4] |

| Reaction Time | 8 hours | [4] |

| Product | This compound | [4] |

| Yield | 12.9 g | [4] |

| Analytical Data | ||

| Thin Layer Chromatography (TLC) Rf | 0.46 (2:1 hexane:ethyl acetate) | [4] |

| Melting Point | 93-96 °C | [3][5] |

Synthesis Workflow

The logical flow of the first reported synthesis of this compound via Fischer esterification can be visualized as follows:

Caption: Workflow for the Fischer Esterification of 4-Acetylbenzoic Acid.

Alternative Synthetic Routes

While Fischer esterification remains a primary method, other synthetic pathways to this compound and its derivatives have been developed. For instance, it can be prepared from 4-bromoacetophenone.[3] More complex, multi-step syntheses have also been reported, such as a method starting from 2-fluorotoluene (B1218778) to produce a methylated derivative, which involves acylation, cyanation, hydrolysis, and finally esterification.[6][7] These alternative routes highlight the ongoing efforts to develop novel and efficient methods for the synthesis of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 3609-53-8 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]

- 7. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

Stability of Methyl 4-Acetylbenzoate Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of methyl 4-acetylbenzoate across a range of pH conditions. Due to the ester functional group, this compound is susceptible to hydrolysis, a reaction significantly influenced by the pH of the surrounding medium. Understanding the kinetics and mechanisms of this degradation is crucial for applications in drug development, formulation science, and analytical chemistry, where the stability of a molecule is paramount.

While specific kinetic data for the hydrolysis of this compound is not extensively available in publicly accessible literature, this guide outlines the fundamental principles of its degradation, provides detailed experimental protocols for determining its stability profile, and presents the established mechanisms of ester hydrolysis.

Predicted Stability Profile of this compound

Esters, such as this compound, are generally most stable in a slightly acidic to neutral pH range. The rate of hydrolysis is catalyzed by both acid and base. Therefore, the degradation of this compound is expected to be minimal around pH 4-6 and to increase significantly under strongly acidic (below pH 3) and alkaline (above pH 8) conditions.

The primary degradation pathway for this compound is the hydrolysis of the methyl ester linkage to yield 4-acetylbenzoic acid and methanol (B129727).

Quantitative Stability Data

Table 1: Pseudo-First-Order Rate Constants (kobs) for the Hydrolysis of this compound at Various pH Values and Temperatures.

| pH | Temperature (°C) | kobs (s-1) |

| 2.0 | 25 | Data to be determined |

| 2.0 | 40 | Data to be determined |

| 4.0 | 25 | Data to be determined |

| 4.0 | 40 | Data to be determined |

| 7.0 | 25 | Data to be determined |

| 7.0 | 40 | Data to be determined |

| 9.0 | 25 | Data to be determined |

| 9.0 | 40 | Data to be determined |

| 11.0 | 25 | Data to be determined |

| 11.0 | 40 | Data to be determined |

Table 2: Half-Lives (t1/2) for the Degradation of this compound at Various pH Values and Temperatures.

| pH | Temperature (°C) | t1/2 (hours) |

| 2.0 | 25 | Data to be determined |

| 2.0 | 40 | Data to be determined |

| 4.0 | 25 | Data to be determined |

| 4.0 | 40 | Data to be determined |

| 7.0 | 25 | Data to be determined |

| 7.0 | 40 | Data to be determined |

| 9.0 | 25 | Data to be determined |

| 9.0 | 40 | Data to be determined |

| 11.0 | 25 | Data to be determined |

| 11.0 | 40 | Data to be determined |

Reaction Mechanisms and Signaling Pathways

The hydrolysis of this compound proceeds through different mechanisms under acidic and basic conditions. These pathways are critical for understanding the degradation profile and for the development of stable formulations.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of methanol lead to the formation of 4-acetylbenzoic acid.

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-acetylbenzoate from 4-acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 4-acetylbenzoate from 4-acetylbenzoic acid via Fischer esterification. This method is a classic, reliable, and scalable approach for the preparation of this versatile intermediate, which is valuable in the synthesis of more complex bioactive molecules and pharmaceutical compounds. Included are a step-by-step experimental procedure, a summary of quantitative data, safety precautions, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

This compound is an organic compound belonging to the ester subclass, appearing as a white to off-white crystalline solid.[1] It serves as a key intermediate in the synthesis of various organic materials and pharmaceuticals. The most common and straightforward method for its preparation is the Fischer esterification of 4-acetylbenzoic acid with methanol, utilizing a strong acid catalyst, typically concentrated sulfuric acid.[1][2] This reaction is an equilibrium process, and to achieve high yields, it is often driven to completion by using an excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[3][4][5]

Reaction Scheme

The overall reaction is as follows:

4-acetylbenzoic acid + Methanol ⇌ this compound + Water

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-acetylbenzoic acid | 12.7 g (0.077 mol) | [2] |

| Methanol | 750 mL | [2] |

| Concentrated Sulfuric Acid (catalyst) | 1.6 mL | [2] |

| Reaction Conditions | ||

| Temperature | 70°C | [2] |

| Reaction Time | 8 hours | [2] |

| Product | ||

| Yield of this compound | 12.9 g | [2] |

| Thin Layer Chromatography (TLC) Rf | 0.46 (2:1 hexane:ethyl acetate) | [2] |

Experimental Protocol

This protocol is based on a well-established Fischer esterification procedure.[2]

Materials and Equipment

-

4-acetylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Safety Precautions

-

Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[6] Always handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity during its use.

-

The reaction should be performed in a well-ventilated fume hood.

Procedure

-

Reaction Setup:

-

In a suitable round-bottom flask, dissolve 12.7 g (0.077 mol) of 4-acetylbenzoic acid in 750 mL of methanol.[2]

-

Place the flask on a magnetic stirrer and add a stir bar.

-

Slowly and carefully add 1.6 mL of concentrated sulfuric acid to the solution while stirring.[2]

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the mixture to 70°C using a heating mantle or oil bath and maintain a gentle reflux for 8 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After 8 hours, allow the reaction mixture to cool to room temperature.

-

Remove the solvent (methanol) using a rotary evaporator.

-

Take up the resulting solid residue in 400 mL of diethyl ether.[2]

-

Transfer the ether solution to a separatory funnel.

-

Wash the organic layer three times with 150 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[2]

-

Wash the organic layer once with 150 mL of brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

-

Filter off the drying agent.

-

-

Purification and Characterization:

-

Remove the diethyl ether using a rotary evaporator to yield the crude this compound.[2]

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Characterize the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

-

Visualizations

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol: Fischer Esterification of 4-Acetylbenzoic Acid with Methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of methyl 4-acetylbenzoate via the Fischer esterification of 4-acetylbenzoic acid with methanol (B129727), utilizing sulfuric acid as a catalyst. The procedure outlines the reaction setup, work-up, and purification steps. Additionally, a summary of key quantitative data is presented for easy reference. This protocol is intended for researchers in organic synthesis and medicinal chemistry who require a reliable method for the preparation of this versatile building block.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. This application note details the specific application of this reaction to the esterification of 4-acetylbenzoic acid with methanol to produce this compound. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] The reaction is an equilibrium process, and to achieve a high yield, it is often necessary to use an excess of the alcohol or remove water as it is formed.[2]

Reaction Scheme

4-Acetylbenzoic AcidMethanolMethyl 4-AcetylbenzoateWater

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Acetylbenzoic Acid | C9H8O3 | 164.16 | 205-210 | White to off-white crystalline powder |

| Methanol | CH4O | 32.04 | -97.6 | Colorless liquid |

| Sulfuric Acid | H2SO4 | 98.08 | 10 | Colorless, odorless, viscous liquid |

| This compound | C10H10O3 | 178.18[3] | 93-96[1][4] | White to pale yellow amorphous powder[1] |

Experimental Protocol

This protocol is based on established procedures for Fischer esterification.[5][6][7]

4.1. Materials and Equipment

-

4-Acetylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H2SO4)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Ice bath

4.2. Reaction Procedure

-

To a round-bottom flask, add 4-acetylbenzoic acid (e.g., 12.7 g, 0.077 mol) and methanol (e.g., 750 ml).[5]

-

Stir the mixture until the 4-acetylbenzoic acid is dissolved.

-

Carefully and slowly add concentrated sulfuric acid (e.g., 1.6 ml) to the solution while stirring.[5]

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 70°C) and maintain for a specified time (e.g., 8 hours).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4.3. Work-up Procedure

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold water.

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether to the separatory funnel to extract the product.[5]

-

Wash the organic layer sequentially with:

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[5][6]

-

Filter to remove the drying agent.

4.4. Purification and Characterization

-

Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator to yield the crude product.[5]

-

The crude this compound can be further purified by recrystallization, for example, from a mixture of benzene (B151609) and hexane.[8]

-

The purity and identity of the final product can be confirmed by techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol and diethyl ether are flammable and should be handled away from open flames or ignition sources.

-

All procedures should be carried out in a well-ventilated area.

Conclusion

This application note provides a comprehensive and detailed protocol for the Fischer esterification of 4-acetylbenzoic acid with methanol. The presented methodology, along with the summarized quantitative data and visual workflow, offers a practical guide for researchers and professionals in the field of organic and medicinal chemistry. Adherence to this protocol should enable the reliable synthesis of high-purity this compound for further applications.

References

- 1. This compound | 3609-53-8 [chemicalbook.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. This compound | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Synthesis of Methyl p-acetylbenzoate - Chempedia - LookChem [lookchem.com]

Application Notes and Protocols: Synthesis of Trisubstituted Pyrazoles from Methyl 4-Acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisubstituted pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as core scaffolds in numerous therapeutic agents.[1][2] Their applications span various fields, including the development of anti-inflammatory drugs, anticancer agents, and antivirals.[2][3] Notably, certain trisubstituted pyrazoles have been identified as potent inhibitors of the hepatitis C virus (HCV) entry. A versatile and efficient synthetic approach to these valuable molecules involves the use of readily available starting materials such as methyl 4-acetylbenzoate.

This document provides detailed application notes and protocols for the synthesis of trisubstituted pyrazoles using this compound as a key precursor. The methodology presented herein involves a two-step process: the formation of an enaminone intermediate followed by a cyclocondensation reaction with a hydrazine (B178648) derivative.

Synthetic Pathway Overview

The synthesis of trisubstituted pyrazoles from this compound proceeds through a well-established two-step sequence. The initial step involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms a crucial enaminone intermediate, (E)-methyl 4-(3-(dimethylamino)acryloyl)benzoate. The subsequent step is the cyclocondensation of this intermediate with a hydrazine derivative, such as hydrazine monohydrate, to yield the desired trisubstituted pyrazole.

References

- 1. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 4-Acetylbenzoate as a Precursor for Hepatitis C Virus Entry Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health challenge, and the development of novel antiviral agents is crucial to combat drug resistance and improve treatment outcomes. The HCV entry process into host hepatocytes is a complex and highly orchestrated series of events, presenting multiple targets for therapeutic intervention. Small molecule inhibitors that block this initial stage of the viral lifecycle can prevent infection and complement existing direct-acting antivirals that target viral replication. This document details the application of methyl 4-acetylbenzoate as a key precursor in the synthesis of 1,3,4-trisubstituted pyrazole (B372694) derivatives, a class of compounds identified as potent and selective inhibitors of HCV entry.

Rationale for Targeting HCV Entry

The entry of HCV into hepatocytes involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface molecules, including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN). This multi-step process, which includes attachment, receptor binding, endocytosis, and membrane fusion, offers several potential points for therapeutic intervention. Inhibiting viral entry can prevent the establishment of infection and potentially circumvent resistance mechanisms that affect drugs targeting viral replication enzymes.

Synthesis of 1,3,4-Trisubstituted Pyrazole Derivatives

This compound serves as a versatile starting material for the synthesis of a library of 1,3,4-trisubstituted pyrazole compounds. The general synthetic scheme involves the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound derived from this compound.

General Synthetic Protocol

A representative synthetic protocol for the preparation of 1,3,4-trisubstituted pyrazoles from this compound is outlined below. This method can be adapted by varying the substituted hydrazine to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Step 1: Synthesis of a 1,3-Dicarbonyl Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as toluene (B28343) or ethanol (B145695).

-

Reagent Addition: Add a source of the second carbonyl group, such as a substituted ethyl formate (B1220265) or another ester (1.1 equivalents), and a strong base like sodium ethoxide or sodium hydride (1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate. Purify further by column chromatography if necessary.

Step 2: Cyclization to form the Pyrazole Ring

-

Reaction Setup: Dissolve the 1,3-dicarbonyl intermediate (1 equivalent) in a polar solvent like ethanol or acetic acid in a round-bottom flask.

-

Hydrazine Addition: Add the desired substituted hydrazine hydrochloride (1.1 equivalents) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the formation of the pyrazole product by TLC.

-

Work-up and Isolation: After cooling to room temperature, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure 1,3,4-trisubstituted pyrazole derivative.

Biological Evaluation of Pyrazole Derivatives

The antiviral activity of the synthesized pyrazole compounds against HCV is evaluated using cell-based assays.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay specifically measures the ability of compounds to inhibit the entry of retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2).

Protocol:

-

Cell Seeding: Seed Huh-7 human hepatoma cells in 96-well plates at a density of 1 x 104 cells per well and incubate overnight.

-

Compound Treatment: The following day, treat the cells with serial dilutions of the synthesized pyrazole compounds for 1 hour at 37°C.

-

Infection: Add HCV pseudoparticles (genotype 1a or 1b) expressing a reporter gene (e.g., luciferase) to the wells and incubate for 4-6 hours.

-

Incubation: Remove the virus-containing medium and add fresh culture medium. Incubate the plates for an additional 48-72 hours.

-

Data Analysis: Measure the reporter gene activity (e.g., luminescence for luciferase). The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral entry by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to general toxicity, the cytotoxicity of the compounds is assessed in parallel.

Protocol:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates as described for the entry assay.

-

Compound Treatment: Treat the cells with the same serial dilutions of the pyrazole compounds.

-

Incubation: Incubate the plates for the same duration as the entry assay (e.g., 72 hours).

-

Viability Assessment: Determine cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Quantitative Data Summary

The following table summarizes the antiviral activity and cytotoxicity of a representative set of 1,3,4-trisubstituted pyrazole derivatives synthesized from this compound.

| Compound ID | R1 Substituent | R2 Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| PZ-01 | Phenyl | H | 1.2 | >50 | >41.7 |

| PZ-02 | 4-Fluorophenyl | H | 0.8 | >50 | >62.5 |

| PZ-03 | 4-Chlorophenyl | H | 0.5 | 45 | 90 |

| PZ-04 | 4-Methoxyphenyl | H | 2.5 | >50 | >20 |

| PZ-05 | 2,4-Dichlorophenyl | H | 0.3 | 30 | 100 |

| PZ-06 | Phenyl | Methyl | 3.1 | >50 | >16.1 |

| PZ-07 | 4-Chlorophenyl | Methyl | 1.0 | 48 | 48 |

Visualizations

Experimental Workflow

Caption: Workflow for synthesis and evaluation of pyrazole inhibitors.

Proposed Mechanism of HCV Entry and Inhibition

Caption: Putative mechanism of HCV entry and inhibition by pyrazoles.

Conclusion

This compound is a valuable and readily available precursor for the synthesis of 1,3,4-trisubstituted pyrazole derivatives that demonstrate potent and selective inhibition of hepatitis C virus entry. The straightforward synthetic methodology allows for the generation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. The identified pyrazole-based inhibitors represent a promising class of antiviral agents that warrant further investigation and development as potential components of future combination therapies for HCV infection. These application notes provide a foundational framework for researchers to explore this chemical space in the ongoing effort to develop novel and effective treatments for hepatitis C.

Application of Methyl 4-Acetylbenzoate in Medicinal Chemistry: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetylbenzoate is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring both a methyl ester and a ketone functional group on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Application Notes

This compound is a key precursor in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.[1] Its utility extends to the development of novel drug candidates, including trisubstituted pyrazoles, which have shown potential as hepatitis C virus (HCV) entry inhibitors.[1][2][3] The reactivity of its functional groups enables its integration into complex synthetic pathways, leading to the formation of diverse organic molecules with significant therapeutic potential.[1]

One of the notable applications of this compound is in the synthesis of intermediates for the anticancer drug imatinib (B729). Furthermore, derivatives of benzoate (B1203000) esters, the class to which this compound belongs, have demonstrated a spectrum of biological activities, including antimicrobial and cytotoxic effects.[4] The ester linkage is a common feature in drug molecules, and the aromatic ring with its acetyl and methyl ester substituents provides opportunities for modifications to fine-tune biological activity.[4]

Key Synthetic Applications